molecular formula C18H28O2 B1239108 Stearidonic Acid ethyl ester

Stearidonic Acid ethyl ester

Cat. No.: B1239108
M. Wt: 276.4 g/mol
InChI Key: JIWBIWFOSCKQMA-GFRMADBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearidonic acid ethyl ester (SDA ethyl ester; ethyl (6E,9E,12E,15E)-6,9,12,15-octadecatetraenoate) is an omega-3 polyunsaturated fatty acid (PUFA) derivative. Unlike more common omega-3 fatty acids like eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA), SDA serves as a metabolic intermediate in the conversion of α-linolenic acid (ALA; 18:3 ω-3) to longer-chain ω-3 PUFAs .

SDA ethyl ester is widely utilized in research for its stability and ease of handling compared to the free acid form. It is employed in lipid metabolism studies, nutraceutical formulations, and as a reference standard for fatty acid analysis . Its molecular formula is C20H32O2, with a molecular weight of 304.47 g/mol .

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+,13-12+

InChI Key

JIWBIWFOSCKQMA-GFRMADBLSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)O

Synonyms

6,9,12,15-octadecatetraenoic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearidonic Acid ethyl ester can be synthesized through the chemical reaction of stearidonic acid with ethanol, resulting in the formation of stearidene acetate. This reaction typically requires the use of an acidic catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as fish oils and certain plants. The extraction process includes steps like solvent extraction, purification, and concentration to obtain the desired compound in a pure form .

Chemical Reactions Analysis

Reaction Conditions

  • Temperature : Reflux temperature (approximately 78°C for ethanol)

  • Catalyst : Sulfuric acid or other acidic catalysts

  • Reaction Time : Typically several hours to ensure complete conversion

Optimization of Reaction Parameters

Research indicates that optimizing the molar ratio of reactants, reaction time, and temperature significantly affects the yield of the esterification process. For instance, a study found that increasing the molar ratio of stearidonic acid to ethanol enhances the esterification yield, with optimal conditions yielding over 97% conversion under specific parameters (e.g., a molar ratio of 30:1 at 65°C for 90 minutes) .

Chemical Reactions Involving Stearidonic Acid Ethyl Ester

This compound undergoes various chemical reactions, which can be categorized into several types:

Oxidation Reactions

This compound can be oxidized to form hydroperoxides and other oxidized products. These reactions are significant as they can lead to the formation of bioactive lipids that play roles in cellular signaling and inflammation.

Hydrolysis

In aqueous environments or under specific conditions, this compound can hydrolyze back into stearidonic acid and ethanol. This reaction is crucial for understanding its metabolic pathways in biological systems.

Stearidonic Acid Ethyl Ester+WaterStearidonic Acid+Ethanol\text{this compound}+\text{Water}\rightleftharpoons \text{Stearidonic Acid}+\text{Ethanol}

Transesterification

This compound can also participate in transesterification reactions where it reacts with other alcohols to form different fatty acid esters. This process is often utilized in biodiesel production and other industrial applications.

Scientific Research Applications

Stearidonic Acid ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Stearidonic Acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor to bioactive lipid mediators, such as eicosanoids, which play roles in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways .

Comparison with Similar Compounds

Stearidonic Acid Ethyl Ester vs. Other Ethyl Esters

  • Eicosapentaenoic Acid Ethyl Ester (EPA-EE; C22H34O2): EPA-EE has a longer carbon chain (20 carbons vs. SDA’s 18) and five double bonds (vs. four in SDA). This structural difference enhances EPA-EE’s fluidity-modulating effects in lipid membranes but reduces its solubility in polar solvents compared to SDA ethyl ester .
  • Linoleic Acid Ethyl Ester (LA-EE; C20H36O2): LA-EE (18:2 ω-6) lacks the ω-3 double bond configuration, leading to divergent metabolic outcomes. SDA ethyl ester’s ω-3 structure confers anti-inflammatory properties, whereas LA-EE is a precursor to pro-inflammatory eicosanoids .
  • Stearic Acid Ethyl Ester (SA-EE; C20H40O2) :
    SA-EE is fully saturated, resulting in higher melting points (>30°C) and rigid membrane interactions, contrasting with SDA ethyl ester’s fluidity-enhancing unsaturated bonds .

Ethyl Ester vs. Methyl Ester Forms

SDA methyl ester (C19H30O2) has a shorter alkyl chain (methyl vs. ethyl), marginally increasing its solubility in polar solvents (e.g., 50 mg/mL in methanol vs. 30 mg/mL for ethyl ester in DMSO). However, the ethyl ester’s stability in lipid-rich environments makes it preferable for dietary formulations .

Metabolic Pathways and Bioactivity

  • Conversion Efficiency :
    SDA ethyl ester bypasses the rate-limiting Δ6-desaturase step in ALA metabolism, directly elongating to EPA in vivo. In contrast, ALA ethyl ester requires Δ6-desaturation, achieving <5% EPA conversion efficiency compared to SDA’s ~30% .
  • Anti-Inflammatory Activity: SDA ethyl ester inhibits pro-inflammatory cytokines (e.g., TNF-α) more effectively than γ-linolenic acid ethyl ester (GLA-EE; 18:3 ω-6) due to ω-3-derived resolvins .

Data Tables

Table 1. Key Properties of SDA Ethyl Ester and Analogues

Compound Molecular Weight (g/mol) Solubility (mg/mL) Stability Primary Sources
SDA ethyl ester 304.47 30 (DMSO), 0.25 (PBS) Stable at -20°C Echium oil, soybean oil
SDA methyl ester 290.40 50 (methanol) Stable at -20°C Synthetic modification
EPA ethyl ester 330.51 20 (ethanol) Stable at -80°C Fish oil
Stearic acid ethyl ester 312.53 Insoluble in water Stable at RT Animal fats

Table 2. Metabolic and Functional Comparisons

Parameter SDA Ethyl Ester ALA Ethyl Ester GLA Ethyl Ester
EPA conversion efficiency ~30% <5% N/A (ω-6 pathway)
Anti-inflammatory potency High (ω-3 resolvins) Moderate Low (prostaglandin precursor)
Preferred applications Nutraceuticals, research Plant-based supplements Skin health products

Research Findings and Challenges

  • Ethyl Carbamate Risk :
    SDA ethyl ester synthesis avoids ethyl carbamate formation when urea complexation is paired with water washing, ensuring safety in nutraceuticals .
  • Oxidative Stability : SDA ethyl ester is prone to oxidation due to four double bonds. Encapsulation in antioxidant-rich matrices (e.g., tocopherols) is required to extend shelf life .

Q & A

Q. How should stearidonic acid ethyl ester (SAEE) be handled to ensure solubility in experimental protocols?

SAEE is supplied as an ethanol solution (≥98% purity) and must be reconstituted for aqueous or non-polar applications. To replace ethanol, evaporate the solvent under a gentle nitrogen stream and immediately add inert gas-purified solvents like DMSO or dimethylformamide (solubility ≥30 mg/ml). For aqueous buffers, dilute the ethanol solution (e.g., 1:2 ethanol:PBS pH 7.2) to achieve 0.25 mg/ml solubility. Aqueous solutions are unstable and should not be stored for >24 hours .

Q. What are the optimal storage conditions for SAEE to prevent degradation?

SAEE is stable for ≥2 years when stored at -20°C in ethanol. Avoid repeated freeze-thaw cycles, and ensure containers are sealed under inert gas to minimize oxidation of its four double bonds (6Z,9Z,12Z,15Z configuration) .

Q. How can SAEE be quantified in biological matrices like serum or tissue samples?

Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For GC, derivatize SAEE to fatty acid methyl esters (FAMEs) using boron trifluoride-methanol. Calibrate with certified reference standards (e.g., 6Z,9Z,12Z,15Z-octadecatetraenoic acid ethyl ester) and validate recovery rates using spike-and-recovery experiments in relevant matrices .

Advanced Research Questions

Q. How does SAEE influence the metabolic conversion of ω-3 fatty acids to eicosapentaenoic acid (EPA) in vivo?

SAEE bypasses the rate-limiting Δ6-desaturase step in ω-3 metabolism, directly serving as a substrate for elongation to EPA. In rodent models, SAEE-enriched diets (2% w/w) increased EPA levels in red blood cell membranes by 18–22% compared to α-linolenic acid controls. However, inter-individual variability in hepatic elongase/desaturase activity may affect outcomes, necessitating genotype-phenotype correlation analyses .

Q. What experimental designs address contradictions in SAEE’s bioavailability across studies?

Discrepancies arise from differences in dietary formulations (e.g., emulsification methods) and interspecies variations in lipid absorption. To standardize protocols:

  • Use isotope-labeled SAEE (e.g., ¹³C) for precise tracking in tracer studies.
  • Control for dietary background (e.g., saturated fat content) to minimize competitive inhibition of SAEE uptake.
  • Apply compartmental modeling to distinguish enterocyte-mediated vs. lymphatic transport pathways .

Q. How can urea complexation be optimized to purify SAEE from natural oils like Echium oil?

Urea complexation selectively concentrates SAEE by forming adducts with saturated/monounsaturated fatty acids. Key parameters:

  • Urea-to-fatty acid ratio : 4:1 (w/w) maximizes SAEE recovery (≥85% purity).
  • Temperature : 4°C minimizes co-precipitation of ω-6 analogs.
  • Solvent system : Ethanol:water (3:1 v/v) enhances selectivity.
    Note: Ethyl carbamate formation during urea treatment can occur; monitor via GC-MS and mitigate with pre-purification activated carbon filtration .

Q. What analytical methods resolve SAEE’s structural isomers in complex lipid mixtures?

Reverse-phase HPLC with charged aerosol detection (CAD) separates SAEE from γ-linolenic acid ethyl ester (ω-6 isomer) using a C18 column and isocratic acetonitrile:water (85:15 v/v) eluent. Confirm identity via ¹H-NMR (δ 5.35–5.45 ppm, olefinic protons) and high-resolution MS (m/z 304.5 [M+H]⁺) .

Q. How does SAEE modulate lipid membrane dynamics compared to free stearidonic acid?

SAEE’s ethyl ester group reduces polarity, enhancing incorporation into phospholipid bilayers. In vitro assays using fluorescence anisotropy show SAEE increases membrane fluidity by 12–15% vs. free acid. This property is critical for studies on lipid raft formation or transmembrane receptor signaling .

Methodological Considerations

Q. How to design a longitudinal study assessing SAEE’s impact on tissue lipid profiles?

  • Model system : Use transgenic mice lacking Δ6-desaturase (e.g., FADS2 knockout) to isolate SAEE-specific effects.
  • Dosing : Administer 50 mg/kg SAEE via oral gavage for 4 weeks; include a control group receiving equimolar α-linolenic acid ethyl ester.
  • Endpoint analysis : Quantify fatty acids in liver, brain, and plasma via GC-FID and correlate with inflammatory biomarkers (e.g., IL-6, TNF-α) .

Q. What statistical approaches address variability in SAEE intervention trials?

  • Multivariate analysis : Apply principal component analysis (PCA) to lipidomic datasets to identify clusters influenced by SAEE (e.g., PC1 loading: +0.78 for EPA, -0.65 for arachidonic acid).
  • Mixed-effects models : Account for intra-subject correlations in repeated-measures designs .

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